molecular formula C6H18O4Si2 B097963 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane CAS No. 18107-32-9

1,1,2,2-Tetramethoxy-1,2-dimethyldisilane

Cat. No.: B097963
CAS No.: 18107-32-9
M. Wt: 210.37 g/mol
InChI Key: BOXVSHDJQLZMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meiact, also known as cefditoren pivoxil, is a third-generation oral cephalosporin antibiotic. It is effective against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. Meiact is commonly used to treat bacterial infections such as acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefditoren pivoxil involves multiple steps, starting from the cephem nucleusThese modifications enhance the compound’s activity against Gram-negative organisms, stability against beta-lactamases, and oral bioavailability .

Industrial Production Methods: Industrial production of cefditoren pivoxil typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is formulated into tablets or other dosage forms for oral administration .

Chemical Reactions Analysis

Types of Reactions: Cefditoren pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the pivoxil ester group during absorption converts the prodrug into its active form, cefditoren .

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is cefditoren, which exhibits antibacterial activity by inhibiting bacterial cell wall synthesis .

Scientific Research Applications

Cefditoren pivoxil has several scientific research applications:

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. Cefditoren is stable in the presence of various beta-lactamases, which enhances its effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Uniqueness: Cefditoren pivoxil is unique due to its high stability against beta-lactamases and its balanced antimicrobial spectrum, which includes major pathogens of community-acquired lower-respiratory tract infections. Its pivoxil ester group enhances oral bioavailability, making it a preferred choice for oral administration .

Properties

CAS No.

18107-32-9

Molecular Formula

C6H18O4Si2

Molecular Weight

210.37 g/mol

IUPAC Name

[dimethoxy(methyl)silyl]-dimethoxy-methylsilane

InChI

InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3

InChI Key

BOXVSHDJQLZMFJ-UHFFFAOYSA-N

SMILES

CO[Si](C)(OC)[Si](C)(OC)OC

Canonical SMILES

CO[Si](C)(OC)[Si](C)(OC)OC

Origin of Product

United States

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